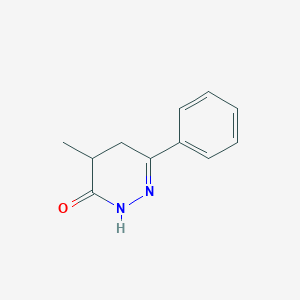

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Overview

Description

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- (C₁₁H₁₂N₂O) is a dihydropyridazinone derivative characterized by a partially saturated pyridazinone ring with a methyl group at position 4 and a phenyl group at position 4. This scaffold is pharmacologically significant due to its structural flexibility, enabling diverse biological activities. Studies highlight its role in modulating cardiovascular and antiplatelet functions. For instance, substituents at position 5 of the pyridazinone ring critically influence antiplatelet aggregation activity, as observed in derivatives like MCI-154 . The compound's synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, yielding intermediates that are further functionalized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of phenylhydrazine with 4-methyl-2,4-pentanedione under acidic or basic conditions can yield the desired pyridazinone.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological Profiles

- Antiplatelet Activity: The target compound’s antiplatelet efficacy is lower than MCI-154 (IC₅₀: 0.36 µM) but can be enhanced by introducing chloroacetamido groups at position 6 (e.g., compound 97a, IC₅₀: 0.03 µM) . Substituents at position 5 (e.g., amino or acetyl groups) also modulate activity by altering binding affinity to platelet receptors .

- Cardiotonic Effects : Unlike MCI-154, which strongly enhances cardiac contractility, the 4-methyl derivative exhibits weaker cardiotonic effects due to reduced calcium sensitization in cardiac troponin .

- Anticonvulsant Activity : While the target compound lacks reported neuroactivity, structurally related 4-benzylidene-6-(4-substituted-phenyl) derivatives show potent anticonvulsant effects in maximal electroshock (MES) models without neurotoxicity .

Research Findings and SAR Trends

- Substituent Position : Antiplatelet activity peaks with electron-withdrawing groups (e.g., -Cl) at position 6, while position 4 methyl groups enhance metabolic stability but reduce potency .

- Ring Saturation: Dihydro derivatives (4,5-dihydro) exhibit better solubility and lower toxicity compared to fully unsaturated pyridazinones, making them preferable for CNS-targeted therapies .

- Hybrid Derivatives : Incorporating benzimidazole (e.g., UD-CG 115 BS) or triazine moieties improves calcium sensitization in smooth muscle, a feature absent in the target compound .

Biological Activity

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- (CAS Number: 101328-85-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including cardiotonic effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3(2H)-Pyridazinone is C11H13N3O, with a molecular weight of 203.24 g/mol. Its structure features a pyridazinone ring with a phenyl group and a methyl substituent, which contributes to its biological activity. The compound is typically stored at -20°C and has a purity of over 95% as determined by HPLC .

1. Cardiotonic Activity

A significant study investigated the cardiotonic properties of various derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone. The research demonstrated that certain derivatives exhibited potent cardiotonic activity comparable to levosimendan, a known cardiotonic agent. Compound 5a was identified as particularly effective, suggesting its potential for treating heart failure .

2. Antimicrobial Properties

Research has indicated that pyridazine derivatives possess notable antimicrobial activities. In one study, several synthesized compounds were evaluated for their efficacy against various bacterial strains using the disk diffusion method. The results showed promising antibacterial effects, with some derivatives demonstrating significant inhibition zones .

3. Anti-inflammatory Effects

Pyridazinones have also been studied for their anti-inflammatory properties. A recent study highlighted the potential of these compounds in inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This suggests that pyridazinones could be beneficial in the treatment of inflammatory diseases.

Study on Cardiotonic Activity

In a controlled experiment involving isolated perfused toad hearts, researchers assessed the cardiotonic effects of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. The study concluded that these compounds could enhance cardiac contractility and improve heart function without significant adverse effects .

Antimicrobial Evaluation

In another case study, a series of pyridazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Summary

Q & A

Q. What are the common synthetic routes for 4,5-dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone derivatives?

Level: Basic

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . For example:

- Step 1: Reacting o-cresyl methyl ether with succinic anhydride under Friedel-Crafts conditions yields a γ-keto acid intermediate.

- Step 2: Cyclization with hydrazine hydrate forms the pyridazinone core .

Alternative methods include Mannich-type reactions to introduce α-aminophosphonate derivatives at the 6-position, using aromatic aldehydes and diethyl phosphite . Reaction conditions (e.g., sodium ethoxide for condensation, bromine/acetic acid for dehydrogenation) are critical for regioselectivity and yield optimization .

Q. Which spectroscopic and analytical techniques are employed for structural characterization?

Level: Basic

Methodological Answer:

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) and N-H stretches (~1650–1700 cm⁻¹ and ~3200 cm⁻¹, respectively) .

- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., methyl at C-4, phenyl at C-6) and dihydro-pyridazinone ring conformation .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in 4-benzyl-6-phenyl derivatives) .

- Elemental analysis and mass spectrometry : Validate molecular formula and purity .

Q. How do structural modifications influence cardiotonic and antiplatelet activities?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

Properties

IUPAC Name |

5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITLKHILFHLTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552118 | |

| Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-91-5 | |

| Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.